![molecular formula C12H17NO3S3 B3002665 8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351586-23-6](/img/structure/B3002665.png)

8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

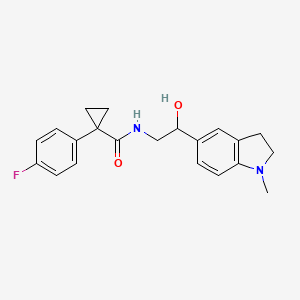

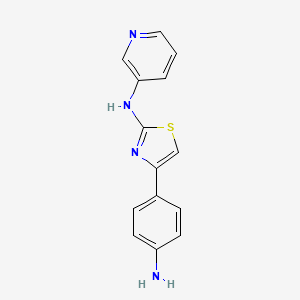

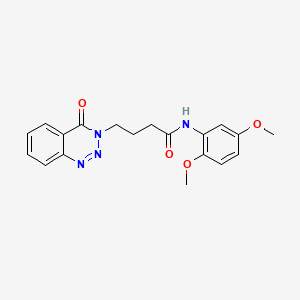

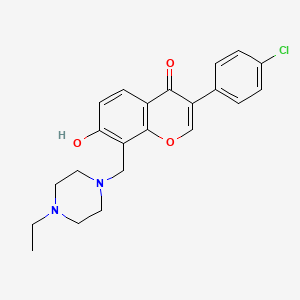

The compound "8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane" is a derivative within the class of spirooxazolidine-2,4-diones and related to various biologically active spiro compounds. These compounds have been studied for their potential as muscarinic agonists, which could be beneficial in treating dementia and other cognitive impairments . Additionally, spiro compounds have been explored for their anticancer properties, with some derivatives showing promising antiproliferative activities against various cancer cell lines .

Synthesis Analysis

The synthesis of spiro compounds related to "8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane" involves several key steps, including acid-catalyzed phenylsulfanyl migration and metal-catalyzed cascade cyclization . The synthesis of 8-oxa-2-azaspiro[4.5]decane, a structurally related compound, has been achieved using commercially available reagents, which suggests that similar methods could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by the presence of a spiro skeleton, which is a bicyclic system where two rings are joined at a single atom. The spirooxazolidine-2,4-diones, for instance, have strict structural requirements for muscarinic activity, indicating that the precise arrangement of atoms in the spiro skeleton is crucial for biological function . Stereochemistry plays a significant role in the synthesis and biological activity of these compounds, with the ability to control the syn- or anti-stereochemistry being important for their pharmacological properties .

Chemical Reactions Analysis

Spiro compounds can undergo various chemical reactions, including phenylsulfanyl migration and cascade cyclization, which are essential for constructing the complex spiro framework . These reactions are often stereochemically controlled, which can influence the biological activity of the resulting compounds. The sulfonyl group present in the compound of interest suggests that it may also participate in reactions typical of sulfonamides, such as the formation of sulfonamide bonds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane" are not detailed in the provided papers, related spiro compounds have been shown to exhibit moderate inhibitory activity against matrix metalloproteinase-2 (MMP-2) and antiproliferative activity against cancer cells . These activities suggest that the compound may have similar properties, including potential therapeutic applications. The presence of a sulfonyl group could also affect the solubility and stability of the compound, which are important factors in drug development.

Scientific Research Applications

Antiviral Properties

Research has shown that compounds derived from the spirothiazolidinone scaffold, which includes structures like 8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane, possess antiviral properties. For instance, Apaydın et al. (2020) discovered that certain N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives exhibit strong activity against the influenza A/H3N2 virus, indicating the potential of these compounds in antiviral drug development (Apaydın et al., 2020). Additionally, these derivatives have been found to inhibit human coronavirus 229E (Apaydın et al., 2020).

Synthetic Applications

Ogurtsov and Rakitin (2020) developed a synthesis method for 8-oxa-2-azaspiro[4.5]decane, demonstrating the feasibility of producing biologically active compounds with such structures (Ogurtsov & Rakitin, 2020). The synthesis of similar compounds, like 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, has been described by Mai et al. (2010), further illustrating the versatility and applicability of these compounds in chemical synthesis (Mai et al., 2010).

Biological Activity and Drug Discovery

Studies by Geanes et al. (2016) have shown the use of compounds based on the 8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane scaffold in ligand-based virtual screening campaigns for drug discovery, particularly as M5 muscarinic acetylcholine receptor inhibitors (Geanes et al., 2016).

Optical and Structural Applications

Kagawa et al. (1994) discovered that 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) is a promising material for nonlinear optical devices, demonstrating the compound's utility beyond biomedical applications (Kagawa et al., 1994).

Future Directions

properties

IUPAC Name |

8-(5-methylthiophen-2-yl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S3/c1-10-2-3-11(18-10)19(14,15)13-6-4-12(5-7-13)16-8-9-17-12/h2-3H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXPIWWZZYWBCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC3(CC2)OCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3002584.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3002585.png)

![1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B3002587.png)

![5-Ethyl-2-[1-(2-methylpropylsulfonyl)piperidin-4-yl]oxypyrimidine](/img/structure/B3002593.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-yl)piperidine](/img/structure/B3002595.png)

![11-(4-Methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B3002599.png)

![tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate](/img/structure/B3002600.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3002602.png)

![2-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3002604.png)